molecular formula C11H10N2O2S B7844919 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid

3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid

Cat. No.: B7844919
M. Wt: 234.28 g/mol
InChI Key: BZSATIYTWPNCQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the reaction of 2-aminopyridine with carbon disulfide and a suitable alkylating agent, followed by cyclization to form the thiazole ring. The resulting thiazole compound is then further functionalized to introduce the propanoic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: It has shown promise in drug discovery, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine

  • Imidazole derivatives

  • 3-(Pyridin-2-yl)coumarins

  • 3-(Pyridin-2-yl)triimidazotriazine

Properties

IUPAC Name

3-(2-pyridin-2-yl-1,3-thiazol-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)5-4-8-7-16-11(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSATIYTWPNCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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